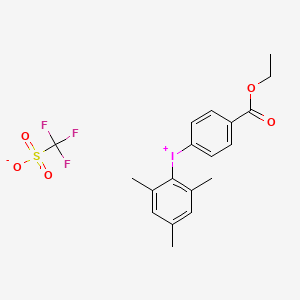

(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato es un compuesto de yodo hipervalente conocido por su utilidad en la síntesis orgánica. Es una sal de diaryliodonium, que es una clase de compuestos que han ganado una atención significativa debido a su versatilidad como reactivos de arilación electrofílica. Estos compuestos son particularmente útiles para facilitar diversas transformaciones orgánicas en condiciones suaves.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato normalmente implica la reacción de iodoarenos con oxidantes adecuados para formar el ion yodonium, seguido de intercambio de ligandos con un areno. Se ha desarrollado un diseño práctico de flujo continuo para la síntesis segura y escalable de triflatos de diaryliodonium, lo que permite la transformación de una amplia gama de arenos ricos en electrones a deficientes en electrones en sus respectivas sales de diaryliodonium .

Métodos de Producción Industrial

Los métodos de producción industrial para las sales de diaryliodonium, incluido (4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato, a menudo implican el uso de reactores de flujo continuo. Estos reactores proporcionan un entorno controlado para la reacción, asegurando una calidad de producto constante y escalabilidad. El uso de tecnología de flujo continuo también mejora la seguridad al minimizar la manipulación de reactivos e intermediarios peligrosos.

Análisis De Reacciones Químicas

Tipos de Reacciones

(4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato se somete a varios tipos de reacciones, incluidas:

Sustitución aromática electrofílica: Este compuesto puede actuar como una fuente de aril electrofílica, facilitando la sustitución de anillos aromáticos.

Oxidación y Reducción: Como compuesto de yodo hipervalente, puede participar en reacciones de oxidación-reducción, a menudo sirviendo como agente oxidante.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones con (4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato incluyen complejos de paladio y cobre, que ayudan a lograr estados de oxidación más altos y facilitan las transformaciones deseadas en condiciones más suaves .

Productos Principales

Los principales productos formados a partir de reacciones que involucran (4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato incluyen una variedad de compuestos arilados, como sulfuros, éteres, aminas, ésteres y compuestos nitro. Estos productos son intermediarios valiosos en la síntesis de productos farmacéuticos, agroquímicos y otros productos químicos finos.

Aplicaciones Científicas De Investigación

(4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Síntesis orgánica: Se utiliza como un reactivo de arilación electrofílica en la síntesis de moléculas orgánicas complejas.

Química medicinal: El compuesto se emplea en el desarrollo de nuevos productos farmacéuticos, particularmente en la síntesis de candidatos a fármacos arilados.

Ciencia de los materiales: Se utiliza en la preparación de materiales avanzados, como polímeros y nanomateriales, debido a su capacidad de introducir grupos arilo en varios sustratos.

Estudios biológicos: El compuesto se utiliza en la modificación de biomoléculas, lo que permite el estudio de procesos biológicos y el desarrollo de nuevas herramientas de diagnóstico

Mecanismo De Acción

El mecanismo de acción de (4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato implica la formación de un ion yodonium, que actúa como un electrófilo fuerte. Esta especie electrofílica puede entonces reaccionar con nucleófilos, facilitando la transferencia del grupo aril al nucleófilo. Los objetivos moleculares y las vías implicadas en estas reacciones dependen del nucleófilo específico y las condiciones de reacción utilizadas .

Comparación Con Compuestos Similares

Compuestos Similares

(4-Metilfenil)(2,4,6-trimetilfenil)yodonio trifluorometanosulfonato: Similar en estructura pero con un grupo metilo en lugar de un grupo etoxiCarbonil.

Difenilyodonio trifluorometanosulfonato: Otra sal de diaryliodonium con dos grupos fenilo en lugar de un grupo mesitilo y un grupo etoxiCarbonilfenilo.

Unicidad

(4-(EtoxiCarbonil)fenil)(mesitilo)yodonio trifluorometanosulfonato es único debido a la presencia de un grupo etoxiCarbonil y un grupo mesitilo. Esta combinación proporciona reactividad y selectividad distintas en las transformaciones orgánicas, lo que lo convierte en un reactivo valioso en la química sintética .

Propiedades

Fórmula molecular |

C19H20F3IO5S |

|---|---|

Peso molecular |

544.3 g/mol |

Nombre IUPAC |

(4-ethoxycarbonylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C18H20IO2.CHF3O3S/c1-5-21-18(20)15-6-8-16(9-7-15)19-17-13(3)10-12(2)11-14(17)4;2-1(3,4)8(5,6)7/h6-11H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 |

Clave InChI |

SQKODXFCGDTAKK-UHFFFAOYSA-M |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)

![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)

![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)

![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)

![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)